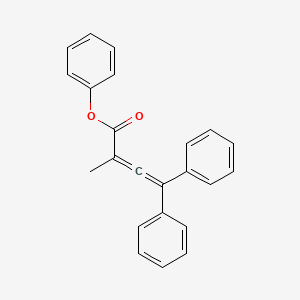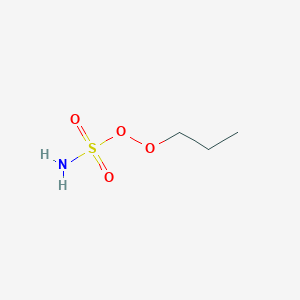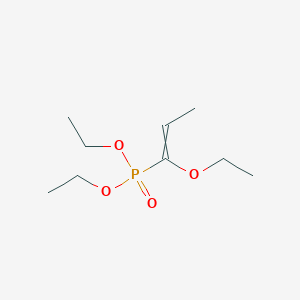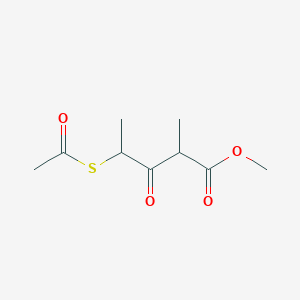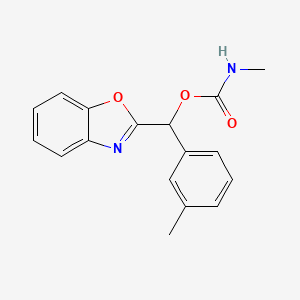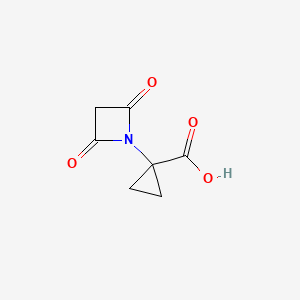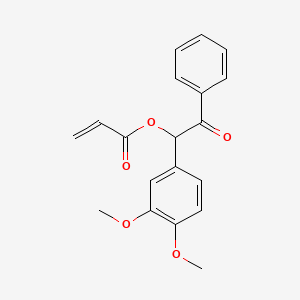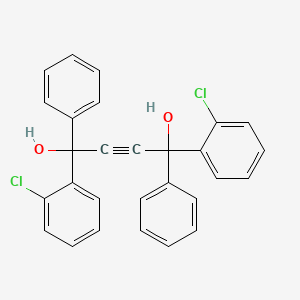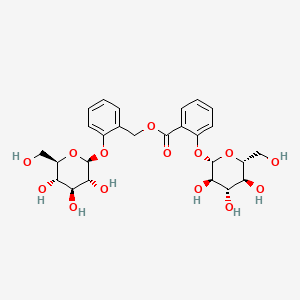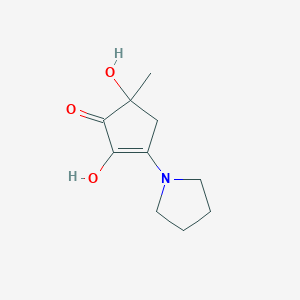
2,5-Dihydroxy-5-methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxy-5-methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one is a complex organic compound featuring a cyclopentene ring substituted with hydroxyl groups, a methyl group, and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxy-5-methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor followed by functional group modifications to introduce the hydroxyl and pyrrolidine groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydroxy-5-methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or to hydrogenate the double bond in the cyclopentene ring.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids, while reduction can produce fully saturated cyclopentane derivatives.
Aplicaciones Científicas De Investigación
2,5-Dihydroxy-5-methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,5-Dihydroxy-5-methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and pyrrolidine groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one: A simpler analog with a cyclopentene ring and a carbonyl group.
Pyrrolidine: A five-membered nitrogen-containing ring that is a key structural component of the compound.
2,5-Dihydroxy-3-methylcyclopent-2-en-1-one: A closely related compound lacking the pyrrolidine ring.
Uniqueness
2,5-Dihydroxy-5-methyl-3-(pyrrolidin-1-yl)cyclopent-2-en-1-one is unique due to the combination of its structural features, including the hydroxyl groups, methyl group, and pyrrolidine ring. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
91999-35-8 |
|---|---|
Fórmula molecular |
C10H15NO3 |
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
2,5-dihydroxy-5-methyl-3-pyrrolidin-1-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H15NO3/c1-10(14)6-7(8(12)9(10)13)11-4-2-3-5-11/h12,14H,2-6H2,1H3 |
Clave InChI |
LUDYBTNWCIXIMM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C(C1=O)O)N2CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


